Pentane-1,2,5-triol

Vue d'ensemble

Description

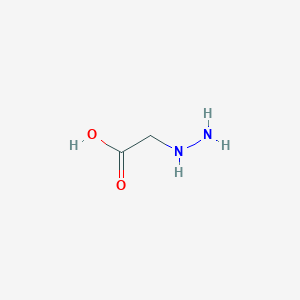

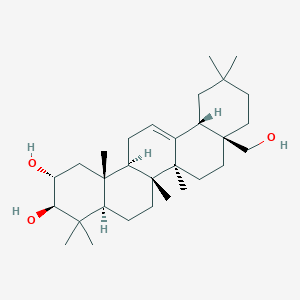

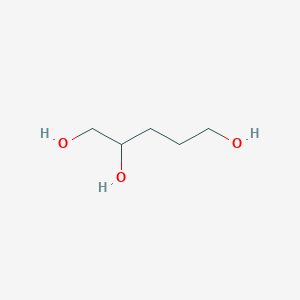

Pentane-1,2,5-triol is a triol that is pentane with the three hydroxy groups located at positions 1,3 and 5 . It is an intermediate for the synthesis of various pharmaceutical compounds, including inhibitors and Antagonist .

Synthesis Analysis

Pentane-1,2,5-triol can be synthesized from Furfuryl Alcohol via the Achmatowicz Rearrangement . This approach allows the synthesis of pentane-1,2,5-triol in excellent yields under environmental and scalable flow and batch conditions by using readily available catalysts . The strategy exploits the highly functionalized Achmatowicz product as a key intermediate, thus circumventing problems related to the low reactivity of the parent furfural and furfuryl alcohol .

Molecular Structure Analysis

The molecular formula of Pentane-1,2,5-triol is C5H12O3 . The molecular weight is 120.15 g/mol . The InChI is InChI=1S/C5H12O3/c6-3-1-2-5 (8)4-7/h5-8H,1-4H2 .

Chemical Reactions Analysis

The synthesis of pentane-1,2,5-triol involves the Achmatowicz rearrangement as a key step . This approach allows the synthesis of pentane-1,2,5-triol in excellent yields under environmental and scalable flow and batch conditions by using readily available catalysts . These studies indicate the potential of the Achmatowicz product to serve as a biorenewable platform molecule .

Physical And Chemical Properties Analysis

The molecular weight of Pentane-1,2,5-triol is 120.15 g/mol . The XLogP3-AA is -1 . The Hydrogen Bond Donor Count is 3 . The Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 4 . The Exact Mass is 120.078644241 g/mol . The Monoisotopic Mass is 120.078644241 g/mol . The Topological Polar Surface Area is 60.7 Ų . The Heavy Atom Count is 8 .

Applications De Recherche Scientifique

Production of Rigid Polyurethane Foams

Pentane-1,2,5-triol has been successfully used in the production of rigid polyurethane foams . This is achieved through the efficient Achmatowicz rearrangement and mild subsequent hydrogenation-reduction reactions of biorenewable C5 alcohols derived from lignocellulose . The newly obtained foams incorporated with up to 30% biorenewable polyol were characterized using compressive stress, thermogravimetry, dynamic mechanical analysis, and scanning electron microscopy .

Development of Functional Nanogels

Pentane-1,2,5-triol has been used in the development of functional nanogels . These nanogels are synthesized by precipitation esterification reaction of citric acid (CA) and pentane-1,2,5-triol (PT) in tetrahydrofuran . The nanogels are characterized by their outstanding biocompatibility, biodegradability, very low toxicity, flexibility, and softness .

Drug Delivery Systems

Functional nanogels synthesized from pentane-1,2,5-triol can be used for drug delivery . For instance, the nanogel was loaded with doxorubicin hydrochloride (DOX) by electrostatic interactions between carboxylic groups present in the nanogel and amino groups of DOX . The drug-loaded nanogel exhibited high encapsulation efficiency and a bi-phasic release behavior .

Orientations Futures

The synthesis of pentane-1,2,5-triol from the furanics platform has been developed . Excellent yields of up to 92% are obtained under flow conditions by using readily available catalysts from the existing pool . Besides expanding the portfolio of biomass-derived C5 alcohols, this strategy may also be further applied for the establishment of a versatile bio-based chemical platform .

Propriétés

IUPAC Name |

pentane-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYWASEBDOLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030714 | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-1,2,5-triol | |

CAS RN |

14697-46-2 | |

| Record name | (±)-1,2,5-Pentanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,2,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,2,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5-Pentanetriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pentane-1,2,5-triol?

A1: Pentane-1,2,5-triol has the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol.

Q2: How is Pentane-1,2,5-triol typically synthesized?

A2: A promising route utilizes furfuryl alcohol as a starting material, leveraging the Achmatowicz rearrangement followed by hydrogenation. This method offers high yields and avoids the need for hydrogenolysis. [, ] Another approach involves the lipase-catalyzed regio- and enantioselective reactions starting from readily available materials. []

Q3: What are the applications of Pentane-1,2,5-triol in material science?

A3: Pentane-1,2,5-triol shows promise as a biorenewable polyol component in rigid polyurethane foams. When oxypropylated, it can be incorporated into polyurethane formulations, resulting in modified materials with enhanced compressive strength and comparable thermal stability to commercial counterparts. []

Q4: Can Pentane-1,2,5-triol be used to create nanomaterials?

A4: Yes, Pentane-1,2,5-triol can be esterified with citric acid to create biodegradable nanogels. These nanogels demonstrate potential for drug delivery applications, effectively encapsulating and releasing compounds like resveratrol and doxorubicin. [, , ]

Q5: Is Pentane-1,2,5-triol involved in any catalytic reactions?

A5: While not a catalyst itself, Pentane-1,2,5-triol is a product in the hydrodeoxygenation of xylitol over a ReOx-Pd/CeO2 catalyst. This reaction, important for biomass conversion, yields 1,2-dideoxypentitol and Pentane-1,2,5-triol. Kinetic studies revealed a zero-order reaction with respect to xylitol. [, ]

Q6: Have computational methods been applied to study Pentane-1,2,5-triol?

A6: Yes, first-principles metadynamics and blue-moon ensemble simulations have been employed to investigate the dehydration reactions of Pentane-1,2,5-triol in hot acidic water. These simulations provided insights into the mechanisms and selectivity of cyclic ether formation. [, ]

Q7: How does Pentane-1,2,5-triol behave in high-temperature water?

A7: Pentane-1,2,5-triol undergoes dehydration in high-temperature water, yielding tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran, both cyclic ethers. The presence of dissolved carbon dioxide accelerates this reaction, highlighting a potential green chemistry approach. [, ]

Q8: Does Pentane-1,2,5-triol interact with any enzymes?

A8: While not a direct substrate, Pentane-1,2,5-triol serves as a key intermediate in the semisynthesis of catathelasmols C, D, and E, compounds known to inhibit 11-hydroxysteroid dehydrogenases. This synthesis utilizes lipase-catalyzed site-selective acetylation and deacetylation reactions. []

Q9: Are there any known interactions between Pentane-1,2,5-triol and lactoferrin?

A9: Research suggests a potential interaction, as indicated by the crystal structure analysis of bovine lactoferrin complexed with Pentane-1,2,5-triol. []

Q10: What are some historical milestones in Pentane-1,2,5-triol research?

A11: Early studies explored the formation of bicyclic orthoesters from Pentane-1,2,5-triol and ethyl orthoformate. [] This laid the foundation for understanding its reactivity and potential for derivatization. More recent research highlights the growing importance of Pentane-1,2,5-triol in the context of renewable resources and green chemistry applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.